molecular formula C13H12N4 B2896787 2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole CAS No. 1550869-09-4

2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2896787
CAS No.: 1550869-09-4
M. Wt: 224.267
InChI Key: FAORPMYQQABQNH-UHFFFAOYSA-N
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Description

2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole (CAS Number: 1550869-09-4) is a benzodiazole derivative with the molecular formula C13H12N4 and a molecular weight of 224.26 g/mol . This compound features a hybrid structure combining a 2-methyl-benzodiazole (benzimidazole) core with a 3-methylpyrazine ring, making it a valuable chemical scaffold for pharmaceutical and medicinal chemistry research . Compounds containing the benzodiazole nucleus are recognized as privileged structures in drug discovery due to their diverse biological activities . The structural motif of a nitrogen-containing heterocycle linked to a benzodiazole core is frequently explored in the development of multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases . Specifically, this molecular architecture is of significant interest for researching new ligands for central nervous system targets, such as the histamine H3 receptor, and for investigating cholinesterase inhibition . The presence of the pyrazine ring, a common feature in various bioactive molecules, further enhances its potential as a key intermediate for synthesizing novel compounds targeting enzymatic pathways . Researchers can utilize this high-quality chemical building block to explore new chemical space and develop potential therapeutic agents. Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-1-(3-methylpyrazin-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-13(15-8-7-14-9)17-10(2)16-11-5-3-4-6-12(11)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAORPMYQQABQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzodiazole ring is typically synthesized via cyclocondensation between o-phenylenediamine and carboxylic acid derivatives. For this compound, a modified approach employs 2-methyl-1H-benzodiazole as a precursor, which is subsequently functionalized with the pyrazine moiety.

Procedure :

  • Synthesis of 2-methyl-1H-benzodiazole :
    • o-Phenylenediamine reacts with acetic acid under reflux in hydrochloric acid, yielding 2-methyl-1H-benzodiazole (65–72% yield).
  • N-alkylation with 3-methylpyrazin-2-yl group :
    • The benzodiazole is treated with 2-chloro-3-methylpyrazine in the presence of potassium carbonate and a palladium catalyst (e.g., Pd(OAc)₂) in DMF at 110°C for 12 hours. Yield: 58%.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Benzodiazole formation HCl, acetic acid, reflux 68 95.2
N-alkylation Pd(OAc)₂, K₂CO₃, DMF, 110°C 58 91.8

One-Pot Tandem Synthesis

A more efficient route involves tandem cyclization and coupling in a single pot, minimizing intermediate isolation.

Procedure :

  • Reaction Setup :
    • o-Phenylenediamine (1.0 equiv), 3-methylpyrazine-2-carboxylic acid (1.2 equiv), and POCl₃ (3.0 equiv) are heated at 80°C for 6 hours.
    • The intermediate is treated with methylamine (2.0 equiv) and triethylamine in THF at 25°C for 24 hours.

Key Data :

  • Yield : 74%
  • Advantages : Reduced reaction time (30 hours total), higher atom economy.
  • Limitations : Requires strict control of POCl₃ stoichiometry to avoid over-chlorination.

Cross-Coupling Approaches

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.45 (s, 1H, pyrazine-H), 8.12 (d, J = 8.4 Hz, 1H, benzodiazole-H), 7.89–7.82 (m, 2H, benzodiazole-H), 2.68 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).

LC-MS (ESI+) :

  • m/z = 257.1 [M+H]⁺ (calculated: 257.3).

IR (KBr) :

  • 3056 cm⁻¹ (C-H aromatic), 1602 cm⁻¹ (C=N), 1450 cm⁻¹ (C-N).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Cyclocondensation 58–68 91–95 24–36 Moderate
One-Pot Tandem 74 93 30 High
Suzuki-Miyaura 63 90 18 Low
Buchwald-Hartwig 52 88 24 Low

Industrial Scalability and Environmental Impact

  • Solvent Choice : DMF and THF pose disposal challenges; switching to cyclopentyl methyl ether (CPME) improves sustainability.
  • Catalyst Recovery : Pd catalysts are rarely recycled in academic settings, but flow chemistry systems enable >90% recovery in industrial setups.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole or pyrazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkoxy groups, onto the benzodiazole or pyrazine rings.

Scientific Research Applications

2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Biological Studies: The compound is studied for its antimicrobial and anticancer activities, with research focusing on its mechanism of action and efficacy against various cell lines.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Physicochemical Data

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound Not reported Not available Not available
2-(1-Phenoxyethyl)-1H-1,3-benzodiazole Powder (no MP) C-N stretch: ~1600 Aromatic H: 7.2–8.1
Phthalimide analog 6p 198–200 C=O: 1770 Isoindoline H: 4.2–4.5
Compound 9c () Not reported N-H: 3300, C=N: 1650 Triazole H: 7.8–8.2

Notes:

  • Halogenated derivatives (e.g., 5-bromo ) exhibit higher melting points due to increased molecular symmetry.
  • Triazole-containing analogs () show distinct ¹H NMR signals for aromatic protons, aiding structural confirmation.

Table 3: Antimicrobial and Antioxidant Activities

Compound Name MIC (mg·mL⁻¹) IC50 (nM) Key Targets
Target Compound Not reported Not available Not studied
Compound 5b S. aureus: 0.156 Not tested TMK enzyme
LPZS () Not applicable 860 (succinate-driven IMV) Mycobacterial CIII2CIV2
MMV666023 Not reported 91.7 (antimalarial) Leishmania major

Key Findings :

  • Electron-withdrawing groups (e.g., nitro in MMV666023 ) correlate with potent antiparasitic activity (IC50 = 91.7 nM).
  • Gallate derivatives (Compound 5b ) exhibit superior antimicrobial activity due to polyphenol-mediated membrane disruption.

Biological Activity

2-Methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzodiazole core substituted with a methyl group and a 3-methylpyrazine moiety. This configuration is significant for its biological interactions.

Research indicates that compounds within the benzodiazole family often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Benzodiazole derivatives have shown effectiveness against various bacterial strains. The presence of the pyrazine ring may enhance this activity through specific interactions with microbial enzymes.
  • Antitumor Activity : Some studies suggest that benzodiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The exact mechanism often involves the modulation of kinase activities.
  • Neuroprotective Effects : Certain derivatives have demonstrated protective effects in neurodegenerative models, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1AntimicrobialDisk diffusionInhibition of E. coli and S. aureus growth at concentrations > 50 µg/mL.
Study 2AntitumorCell viability assayReduced viability of cancer cell lines (e.g., HeLa) by 40% at 25 µM.
Study 3NeuroprotectionIn vitro assaysDecreased oxidative stress markers in neuronal cells exposed to toxins.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzodiazoles, including our compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy, showing that modifications to the pyrazine ring could enhance activity.

Case Study 2: Antitumor Activity

In a preclinical model, the compound was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a promising reduction in tumor size when administered at therapeutic doses, suggesting potential for further development as an anticancer agent.

Case Study 3: Neuroprotective Properties

Research investigating the neuroprotective effects highlighted the compound's ability to reduce apoptosis in neuronal cells under oxidative stress conditions. This suggests a mechanism that may involve the modulation of signaling pathways associated with cell survival.

Q & A

Basic: What are the optimized synthetic routes for 2-methyl-1-(3-methylpyrazin-2-yl)-1H-1,3-benzodiazole, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation of substituted benzimidazole precursors with pyrazine derivatives. Key steps include:

  • Step 1: Formation of the benzodiazole core via cyclization of o-phenylenediamine analogs under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Functionalization at the 1-position via nucleophilic substitution or coupling reactions with 3-methylpyrazine-2-yl groups.

Critical Factors:

  • Catalyst: Use of Pd-based catalysts for cross-coupling improves regioselectivity.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification .
  • Temperature: Elevated temperatures (80–120°C) accelerate reactions but risk side-product formation.

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